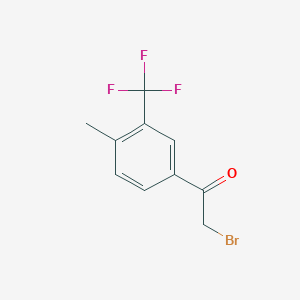
2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C10H8BrF3O. It is a brominated derivative of acetophenone, characterized by the presence of a trifluoromethyl group and a methyl group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone typically involves the bromination of 1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-(4-methyl-3-(trifluoromethyl)phenyl)ethanol.
Oxidation: Formation of 4-methyl-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of potential drug candidates with anti-inflammatory and anticancer properties.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. The trifluoromethyl group enhances the compound’s reactivity and stability by providing electron-withdrawing effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone
- 2-Bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone
- 2-Bromo-1-(4-methyl-3-(difluoromethyl)phenyl)ethanone
Uniqueness
2-Bromo-1-(4-methyl-3-(trifluoromethyl)phenyl)ethanone is unique due to the presence of both a trifluoromethyl group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
2142733-40-0 |
|---|---|
Molecular Formula |
C10H8BrF3O |
Molecular Weight |
281.07 g/mol |
IUPAC Name |
2-bromo-1-[4-methyl-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8BrF3O/c1-6-2-3-7(9(15)5-11)4-8(6)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
WCDQYNQOCATUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(((1-(p-tolyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)amino)phenyl)acetamide](/img/structure/B14875033.png)


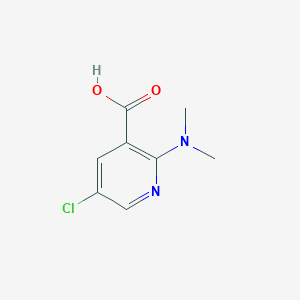
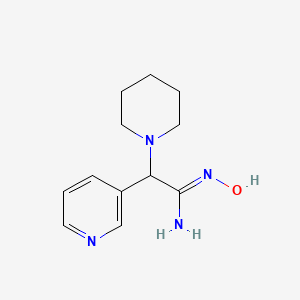
![4-Isopropyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14875066.png)
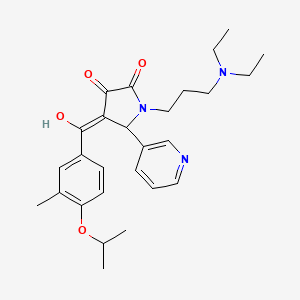
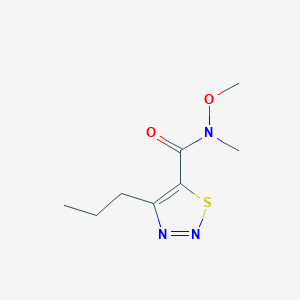

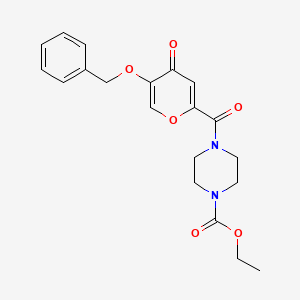

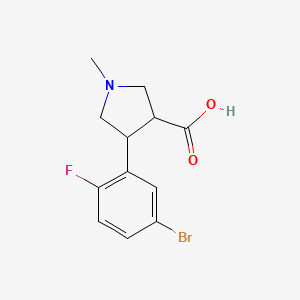

![6-Isopropyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14875103.png)
